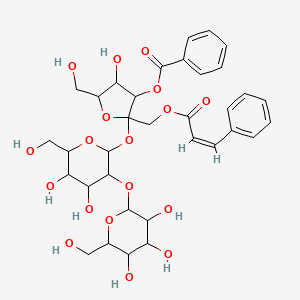
2'-cinnamoyl-3'-benzoyl-(2-O-alpha-glucosyl)-Sucrose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-cinnamoyl-3’-benzoyl-(2-O-alpha-glucosyl)-Sucrose is a complex organic compound that belongs to the class of glycosylated sucrose derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-cinnamoyl-3’-benzoyl-(2-O-alpha-glucosyl)-Sucrose typically involves multi-step organic reactions. The process may start with the protection of sucrose hydroxyl groups, followed by selective glycosylation at the 2-O position with an alpha-glucosyl donor. Subsequent steps include the introduction of cinnamoyl and benzoyl groups through esterification reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pH controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of biocatalysts may be employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2’-cinnamoyl-3’-benzoyl-(2-O-alpha-glucosyl)-Sucrose can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reducing agents can be used to convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a model compound for studying glycosylation reactions and the effects of esterification on molecular properties.
Biology: Its glycosylated structure may influence biological activity, making it a candidate for studies on enzyme interactions and metabolic pathways.
Medicine: The compound’s unique structure may offer therapeutic potential, such as anti-inflammatory or antioxidant properties.
Industry: It may be used in the development of novel materials or as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism by which 2’-cinnamoyl-3’-benzoyl-(2-O-alpha-glucosyl)-Sucrose exerts its effects involves interactions with specific molecular targets and pathways. For instance, its glycosylated structure may enhance solubility and bioavailability, allowing it to interact with enzymes or receptors more effectively. The cinnamoyl and benzoyl groups may contribute to its biological activity by modulating oxidative stress or inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
2’-cinnamoyl-3’-benzoyl-Sucrose: Lacks the glycosylation at the 2-O position, which may affect its solubility and biological activity.
3’-benzoyl-(2-O-alpha-glucosyl)-Sucrose: Lacks the cinnamoyl group, potentially altering its chemical and biological properties.
2’-cinnamoyl-(2-O-alpha-glucosyl)-Sucrose: Lacks the benzoyl group, which may influence its reactivity and interactions with biological targets.
Uniqueness
2’-cinnamoyl-3’-benzoyl-(2-O-alpha-glucosyl)-Sucrose is unique due to the presence of both cinnamoyl and benzoyl groups along with the glycosylation at the 2-O position
Properties
Molecular Formula |
C34H42O18 |
|---|---|
Molecular Weight |
738.7 g/mol |
IUPAC Name |
[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(Z)-3-phenylprop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate |
InChI |
InChI=1S/C34H42O18/c35-13-19-23(39)26(42)28(44)32(47-19)49-29-27(43)24(40)20(14-36)48-33(29)52-34(16-46-22(38)12-11-17-7-3-1-4-8-17)30(25(41)21(15-37)51-34)50-31(45)18-9-5-2-6-10-18/h1-12,19-21,23-30,32-33,35-37,39-44H,13-16H2/b12-11- |
InChI Key |
DROBWYUEFJGJMJ-QXMHVHEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)OCC2(C(C(C(O2)CO)O)OC(=O)C3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2(C(C(C(O2)CO)O)OC(=O)C3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















